![molecular formula C13H19N3O B4432107 N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
N-[2-(1-piperidinyl)ethyl]nicotinamide
Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including N-[2-(1-piperidinyl)ethyl]nicotinamide, typically involves reactions that introduce functional groups to the nicotinamide moiety or its precursors. For instance, the reaction of chloroacetaldehyde with nicotinamide adenine dinucleotide (NAD) analogs can produce fluorescent analogs, indicating the versatility of nicotinamide as a core structure for modification and synthesis of various derivatives (Barrio, Secrist, & Leonard, 1972). Additionally, reactions involving arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions can yield nicotinamide derivatives with potential for heterocyclic synthesis (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for understanding their chemical behavior and potential applications. For example, studies on fluorescent analogs of NAD reveal the importance of intramolecular interactions between modified adenine and pyridine moieties, which are disrupted by enzymatic hydrolysis (Barrio, Secrist, & Leonard, 1972). The structure of N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide, with its pyridin-3-yl groups in a trans conformation, highlights the diversity and complexity of nicotinamide derivatives' molecular structures (Quiroa-Montalván et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving nicotinamide derivatives can lead to the formation of various biologically active compounds. For instance, the reaction of ethylene oxide with nicotinamide under mild conditions yields N1-(2-hydroxyethyl)nicotinamide, demonstrating the reactive versatility of the nicotinamide group (Windmueller, Ackerman, Bakerman, & Mickelsen, 1959).
Physical Properties Analysis
The solubility, partition, and permeation properties of nicotinamide and its derivatives, like the effect of nicotinamide on the transdermal permeation of parabens, underscore the significance of physical properties in determining the potential applications of these compounds in cosmetic and pharmaceutical formulations (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and potential for forming complexes, play a crucial role in the application of nicotinamide derivatives. The interaction of nicotinamide with ethyl, methyl, propyl, and butyl paraben to form complexes highlights the chemical versatility of nicotinamide derivatives (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).
Mechanism of Action
Target of Action
N-[2-(1-piperidinyl)ethyl]nicotinamide is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , and they play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects .
Future Directions
Piperidines and their derivatives are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(12-5-4-6-14-11-12)15-7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDOMWZXNULEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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